N-Hydroxy-4-(methylsulfonyl)benzimidamide
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Overview
Description
N-Hydroxy-4-(methylsulfonyl)benzimidamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a benzimidamide core substituted with a hydroxy group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(methylsulfonyl)benzimidamide typically involves the reaction of 4-(methylsulfonyl)benzonitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(methylsulfonyl)benzonitrile
Reagent: Hydroxylamine hydrochloride
Solvent: Methanol or ethanol
Reaction Conditions: Reflux for several hours
The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the benzimidamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(methylsulfonyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N-oxo-4-(methylsulfonyl)benzimidamide, while reduction of the nitro group may yield N-amino-4-(methylsulfonyl)benzimidamide.
Scientific Research Applications
N-Hydroxy-4-(methylsulfonyl)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(methylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-(methylsulfonyl)benzenecarboximidamide
- N-Hydroxy-4-(methylsulfonyl)benzamide
- N-Hydroxy-4-(methylsulfonyl)benzenesulfonamide
Uniqueness
N-Hydroxy-4-(methylsulfonyl)benzimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methylsulfonyl groups. This combination imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
56935-74-1 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N'-hydroxy-4-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
ASVKDPCGOIIZIN-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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